molecular formula C24H18N2O4 B7720180 (3-Benzoyl-4-oxidoquinoxalin-4-ium-2-yl)methyl 3-methylbenzoate

(3-Benzoyl-4-oxidoquinoxalin-4-ium-2-yl)methyl 3-methylbenzoate

Cat. No.: B7720180
M. Wt: 398.4 g/mol
InChI Key: GZXQXOXVLMJBOV-UHFFFAOYSA-N
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Description

(3-Benzoyl-4-oxidoquinoxalin-4-ium-2-yl)methyl 3-methylbenzoate is a complex organic compound that belongs to the class of quinoxaline derivatives. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Benzoyl-4-oxidoquinoxalin-4-ium-2-yl)methyl 3-methylbenzoate typically involves multi-step organic reactions. One common method includes the condensation of appropriate benzoyl and quinoxaline precursors under controlled conditions. The reaction may involve the use of catalysts such as palladium or nickel to facilitate the formation of the quinoxaline ring . The esterification process to attach the 3-methylbenzoate group can be achieved using standard esterification reagents like thionyl chloride or dicyclohexylcarbodiimide (DCC) in the presence of a base .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also common in industrial settings to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

(3-Benzoyl-4-oxidoquinoxalin-4-ium-2-yl)methyl 3-methylbenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions.

Major Products Formed

    Oxidation: Quinoxaline N-oxides.

    Reduction: Reduced quinoxaline derivatives.

    Substitution: Various substituted quinoxaline and ester derivatives.

Mechanism of Action

The mechanism of action of (3-Benzoyl-4-oxidoquinoxalin-4-ium-2-yl)methyl 3-methylbenzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects . Additionally, its antimicrobial properties may result from disrupting bacterial cell membranes or interfering with essential metabolic pathways .

Comparison with Similar Compounds

Properties

IUPAC Name

(3-benzoyl-4-oxidoquinoxalin-4-ium-2-yl)methyl 3-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N2O4/c1-16-8-7-11-18(14-16)24(28)30-15-20-22(23(27)17-9-3-2-4-10-17)26(29)21-13-6-5-12-19(21)25-20/h2-14H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZXQXOXVLMJBOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)OCC2=NC3=CC=CC=C3[N+](=C2C(=O)C4=CC=CC=C4)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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